molecular formula C14H31NO3 B12302168 Monoethanolamine laurate CAS No. 16830-40-3

Monoethanolamine laurate

Katalognummer: B12302168
CAS-Nummer: 16830-40-3
Molekulargewicht: 261.40 g/mol
InChI-Schlüssel: XVJSTCOYGMBYPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Monoethanolamine laurate is a chemical compound formed by the reaction of monoethanolamine and lauric acid. It is commonly used in various industrial and scientific applications due to its unique properties. The compound is known for its surfactant properties, making it useful in cleaning products and personal care items.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monoethanolamine laurate is synthesized through the neutralization reaction between monoethanolamine and lauric acid. The reaction typically occurs in an aqueous medium, where monoethanolamine acts as a base and lauric acid as an acid. The reaction can be represented as follows:

CH3(CH2)10COOH+NH2CH2CH2OHCH3(CH2)10COONH3+CH2CH2OH\text{CH}_3(\text{CH}_2)_{10}\text{COOH} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3(\text{CH}_2)_{10}\text{COO}^- \text{NH}_3^+ \text{CH}_2\text{CH}_2\text{OH} CH3​(CH2​)10​COOH+NH2​CH2​CH2​OH→CH3​(CH2​)10​COO−NH3+​CH2​CH2​OH

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous mixing of monoethanolamine and lauric acid under controlled temperature and pH conditions. The reaction is typically carried out at elevated temperatures to ensure complete neutralization and formation of the desired product. The resulting mixture is then purified through filtration and distillation to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Monoethanolamine laurate undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

    Hydrolysis: Breakdown in the presence of water to form monoethanolamine and lauric acid.

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and acid catalysts.

    Amidation: Involves amines and may require heat or catalysts.

    Hydrolysis: Requires water and can be catalyzed by acids or bases.

Major Products:

Wissenschaftliche Forschungsanwendungen

Monoethanolamine laurate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of monoethanolamine laurate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning products, where it helps to emulsify oils and dirt, making them easier to remove. In biological systems, it can disrupt cell membranes, leading to cell lysis and improved delivery of active ingredients .

Vergleich Mit ähnlichen Verbindungen

Monoethanolamine laurate can be compared with other similar compounds such as:

    Diethanolamine laurate: Similar in structure but contains two ethanolamine groups.

    Triethanolamine laurate: Contains three ethanolamine groups.

    Sucrose monolaurate: A sugar ester with similar surfactant properties but different chemical structure.

Uniqueness: this compound is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective surfactant in a wide range of applications. Its ability to form stable emulsions and its compatibility with various chemical and biological systems set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

16830-40-3

Molekularformel

C14H31NO3

Molekulargewicht

261.40 g/mol

IUPAC-Name

2-aminoethanol;dodecanoic acid

InChI

InChI=1S/C12H24O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3-1-2-4/h2-11H2,1H3,(H,13,14);4H,1-3H2

InChI-Schlüssel

XVJSTCOYGMBYPE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)O.C(CO)N

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.